Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 670233-13-3) is a benzothiophene derivative with the molecular formula C₁₅H₁₈N₂O₃S and a molecular weight of 306.39 g/mol . This compound features a tetrahydrobenzothiophene core substituted with a cyanoacetyl group at the 2-position and an ethyl ester at the 3-position. The cyanoacetyl moiety introduces strong electron-withdrawing characteristics, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-20-15(19)13-10-5-4-9(2)8-11(10)21-14(13)17-12(18)6-7-16/h9H,3-6,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQFMZHRNNVVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound belonging to the class of benzothiophenes, characterized by its unique chemical structure which includes a cyano group and a tetrahydrobenzothiophene moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological activities.
- Molecular Formula : C₁₃H₁₅N₂O₃S
- Molecular Weight : 273.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group and the carbonyl moiety are key reactive sites that facilitate nucleophilic and electrophilic interactions. This reactivity can lead to the formation of bioactive derivatives that may exhibit therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound possess significant anticancer activity. For instance:
- Case Study : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound:
- Study Findings : this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the disc diffusion method, showing zones of inhibition comparable to standard antibiotics .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:
- Research Outcome : In vitro studies revealed that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .
Data Table: Biological Activities Summary
Scientific Research Applications
Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits various biological activities that make it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the cyanoacetyl group may enhance its effectiveness against bacterial strains .
- Antioxidant Properties : Research indicates that derivatives of this compound can act as antioxidants, scavenging free radicals and potentially mitigating oxidative stress-related diseases .
- Antitumor Potential : The unique combination of functional groups may allow this compound to interact with cancer cell pathways, suggesting potential applications in cancer treatment .
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Lacks cyanoacetyl group | Antimicrobial |
| Methyl 4-[2-(4-amino)-benzoyl]thieno[2,3-d]pyrimidine | Contains pyrimidine ring | Anticancer |
| Ethyl 2-cyanoacetamido-thieno[2,3-d]pyrimidine | Similar core structure | Antimicrobial |
In a study conducted by Madhavi et al., various derivatives of thiophene were synthesized and evaluated for their antioxidant and antibacterial activities. The results indicated that certain derivatives exhibited significant activity comparable to standard drugs used in clinical settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-acylamino-substituted tetrahydrobenzothiophene-3-carboxylates. Below is a detailed comparison with key analogs:
Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Molecular Formula : C₂₇H₃₄N₂O₃S
- Key Features : The adamantyl group introduces steric bulk and lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents. This substituent is often employed in drug design to improve metabolic stability .
Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Molecular Formula : C₁₉H₁₉ClN₂O₃S
- Key Features : The 3-chlorobenzoyl group adds both electron-withdrawing (Cl) and aromatic (benzoyl) characteristics. This may enhance π-π stacking interactions in crystal lattices, as observed in related benzothiophene structures .
- Crystallographic Data: Intramolecular N–H···O hydrogen bonds form an S(6) ring motif, stabilizing the molecular conformation. Similar motifs are expected in the cyanoacetyl variant but with altered bond angles due to the cyano group’s linear geometry .
Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Molecular Formula : C₁₄H₁₈ClN₂O₃S
- Key Features: The chloroacetyl group balances moderate electron withdrawal with synthetic versatility, enabling nucleophilic substitution reactions. This contrasts with the cyanoacetyl group, which is less reactive toward nucleophiles but more polar .
- Applications : Used as an intermediate for functionalized thiophene derivatives, highlighting its role in combinatorial chemistry .
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Molecular Formula: C₁₈H₁₉NO₃S
- Key Features : The benzamido group promotes planar stacking interactions in the crystal lattice. The dihedral angle between the benzothiophene and phenyl rings is 8.13° , suggesting minimal steric clash .
- Comparison: Unlike the cyanoacetyl derivative, the benzamido group lacks electron-withdrawing substituents, reducing polarity but enhancing aromatic interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Crystallographic Behavior: The cyanoacetyl derivative’s linear geometry may favor distinct hydrogen-bonding networks compared to bulkier analogs. For example, the S(6) motif observed in benzamido derivatives could adapt to accommodate the cyano group’s electron density.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
Methodological Answer: The compound is typically synthesized via acylation of a tetrahydrobenzothiophene precursor. For example, intermediates like ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are reacted with cyanoacetic anhydride or activated cyanoacetyl derivatives under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is monitored by TLC, and purification involves reverse-phase HPLC (methanol/water gradients) or recrystallization (e.g., methanol). Yields range from 47–67% depending on substituent steric effects .
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Purification Method | Yield (%) |
|---|---|---|---|---|
| Cyanoacetic Anhydride | Dry DCM | Reflux | HPLC (MeOH/H₂O) | 67 |
| Cyanoacetyl Chloride | THF | 0–25°C | Recrystallization | 52 |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer: Structural confirmation relies on 1H/13C NMR (to resolve aromatic protons, methyl groups, and ester functionalities), IR spectroscopy (to identify C=O, C≡N, and N-H stretches), and LC-HRMS (for molecular ion validation). For example:
Q. What crystallographic tools are used to resolve its solid-state structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Disorder in flexible moieties (e.g., cyclohexene rings) is modeled using split positions and isotropic displacement parameters. ORTEP-3 or WinGX generates thermal ellipsoid plots . For example, in related analogs, disordered methylene groups were refined with site occupation factors of 0.64/0.36 .
Advanced Research Questions
Q. How can crystallographic disorder in the tetrahydrobenzothiophene ring be addressed during refinement?
Methodological Answer: For disordered cyclohexene rings:
- Use SHELXL’s EADP instruction to constrain anisotropic displacement parameters.
- Apply geometric restraints (e.g., similarity of bond lengths/angles) to split positions.
- Validate using residual density maps and R-factor convergence (<5% Δ). Example: A related compound showed two disordered methylene groups refined with 64.1%/35.9% occupancies .
Q. What strategies optimize substituent effects for antibacterial activity in analogs?
Methodological Answer: Structure-Activity Relationship (SAR) studies involve:
- Varying acyl groups : Cyanoacetyl vs. carboxypropionyl (e.g., compound 23 vs. 25 in ).
- Modifying the 6-methyl group : Bulky substituents (e.g., tert-butyl) enhance membrane penetration.
- Assaying minimum inhibitory concentrations (MICs) : Against Gram-positive (e.g., S. aureus) and Gram-negative strains. Activity correlates with electron-withdrawing groups (e.g., Cl, CN) at the 2-position .
Q. How are hydrogen-bonding motifs analyzed in its crystal packing?
Methodological Answer: Graph-set analysis (Bernstein et al., 1995) identifies motifs like S(6) rings from N-H···O bonds. For example:
Q. What computational methods predict conformational flexibility and puckering in the tetrahydrobenzothiophene core?
Methodological Answer:
- Cremer-Pople puckering parameters : Define ring distortion using amplitude (q) and phase (φ) coordinates. For six-membered rings, q₂ and q₃ quantify chair vs. boat distortions.
- DFT calculations (e.g., Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level. Compare with SCXRD data to validate pseudorotation barriers .
Data Contradictions and Solutions
Q. How to resolve discrepancies between NMR and X-ray data for substituent orientation?
Methodological Answer:
- Dynamic effects in solution : NMR may average conformers (e.g., chair-chair flipping), while SCXRD captures static structures.
- Variable-temperature NMR : Identifies coalescence temperatures for dynamic processes.
- Overlay simulations : Use software like Avogadro to align DFT-optimized and SCXRD structures, identifying steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
